molecular formula C13H21BF2O2 B14006845 2-(4-(Difluoromethyl)cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(Difluoromethyl)cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14006845
M. Wt: 258.11 g/mol
InChI Key: VLKBYRUNNCLRQV-UHFFFAOYSA-N
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Description

2-(4-(Difluoromethyl)cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a difluoromethyl group attached to a cyclohexene ring, and a dioxaborolane moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Difluoromethyl)cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps. One common approach is the reaction of a difluoromethylated cyclohexene derivative with a boronic ester. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and yields. Additionally, the use of automated systems can enhance the reproducibility and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Difluoromethyl)cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.

    Substitution: The compound can participate in substitution reactions, where the dioxaborolane moiety is replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(4-(Difluoromethyl)cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the development of probes for biological imaging and diagnostics.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(4-(Difluoromethyl)cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, while the dioxaborolane moiety can form reversible covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2-(4-(Difluoromethyl)cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart is its unique combination of a difluoromethyl group and a dioxaborolane moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for a wide range of applications.

Properties

Molecular Formula

C13H21BF2O2

Molecular Weight

258.11 g/mol

IUPAC Name

2-[4-(difluoromethyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H21BF2O2/c1-12(2)13(3,4)18-14(17-12)10-7-5-9(6-8-10)11(15)16/h7,9,11H,5-6,8H2,1-4H3

InChI Key

VLKBYRUNNCLRQV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C(F)F

Origin of Product

United States

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